3-Amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-Amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 3-Amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may involve additional steps to introduce the amino and methyl groups.
Industrial Production Methods: Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the indole to its corresponding oxindole derivative.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-Amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
2-Indolinone: Another indole derivative with similar structural features.
Oxindole: A closely related compound with an oxygen atom in the indole ring.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness: 3-Amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-amino-1,5-dimethyl-3H-indol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-6-3-4-8-7(5-6)9(11)10(13)12(8)2/h3-5,9H,11H2,1-2H3 |
InChI Key |
MIHVXRGWIJOXCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2N)C |
Origin of Product |
United States |
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